(5-Fluoro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Fluoro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 1415750-29-6 . It has a molecular weight of 201.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FN.ClH/c11-9-3-4-10-7(5-9)1-2-8(10)6-12;/h3-5,8H,1-2,6,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 224-226 degrees .Scientific Research Applications
1. Pharmacology of 5-HT Receptors
The pharmacological properties of compounds related to (5-Fluoro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride, such as (S)-2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine fumarate, have been explored in the context of their effects on various serotonin (5-HT) receptors in rats (Vickers et al., 2001). These studies are significant for understanding the interactions between different receptor subtypes and their potential implications in neurological and psychiatric conditions.
2. Synthesis and Derivatives
Research on the efficient synthesis of 2, 3-dihydro-1H-indene-1-methanamine and its derivatives, which are structurally related to the compound , has been conducted. This research has led to the development of new synthetic methods that offer advantages such as mild conditions and minimal pollution (Zhou et al., 2013). Such advancements are critical for the pharmaceutical industry and the development of new therapeutic agents.
3. Serotonin 5-HT1A Receptor-Biased Agonists
In the context of drug discovery, novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which share a core structural similarity with the compound , have been designed as serotonin 5-HT1A receptor-biased agonists (Sniecikowska et al., 2019). These compounds demonstrate potential as antidepressants, indicating the relevance of this chemical class in therapeutic applications.
4. Potential for Neurokinin-1 Receptor Antagonism
Research on 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a compound related to the one , suggests its potential as a neurokinin-1 receptor antagonist. This could have implications for the treatment of conditions like depression and emesis (Harrison et al., 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(5-fluoro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-4-10-7(5-9)1-2-8(10)6-12;/h3-5,8H,1-2,6,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINPEAKRZUVJIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CN)C=CC(=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.